molecular formula C14H13ClN2O3 B1491913 Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate CAS No. 2098117-16-7

Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate

Cat. No.: B1491913
CAS No.: 2098117-16-7
M. Wt: 292.72 g/mol
InChI Key: FCRLLJDLNDPPGX-UHFFFAOYSA-N
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Description

“Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate” is a chemical compound . It is related to the class of compounds known as imidazo[1,2-b]pyridazine derivatives, which have been widely studied in drug molecules due to their good biological activity .

Scientific Research Applications

  • Synthesis and Pharmacological Screening

    Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been used as a precursor in the synthesis of pyrazolo[3,4-c]pyridazine derivatives. The structures of these novel compounds have been confirmed through elemental and spectral analyses. These derivatives have been evaluated for their effects on the central nervous system (Zabska et al., 1998).

  • Synthesis of Heterocyclic Compounds

    Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives such as pyrano[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine. This demonstrates the versatility of ethyl-carboxylate derivatives in synthesizing diverse heterocyclic compounds (Harb et al., 1989).

  • Development of Novel Thieno[2,3-c]pyridazines

    Research has been conducted on the synthesis of novel thieno[2,3-c]pyridazines using ethyl derivatives as starting materials. This includes the preparation of compounds like 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, highlighting the role of ethyl derivatives in synthesizing complex heterocyclic structures (Al-Kamali et al., 2014).

  • Herbicidal Activities

    Ethyl derivatives have been used in synthesizing compounds like 4-(3-trifluoromethylphenyl)pyridazine with herbicidal activities. This demonstrates their potential in developing agricultural chemicals with specific biological activities (Xu et al., 2008).

Future Directions

Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities and pharmacological properties, there is strong interest in exploring new derivatives of these compounds . Therefore, “Ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate” and related compounds could be subjects of future research in drug development.

Properties

IUPAC Name

ethyl 3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-3-20-14(18)11-8-12(16-17-13(11)15)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRLLJDLNDPPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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